molecular formula C11H14Si B1583190 1-Phenyl-2-(trimethylsilyl)acetylene CAS No. 2170-06-1

1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No.: B1583190
CAS No.: 2170-06-1
M. Wt: 174.31 g/mol
InChI Key: UZIXCCMXZQWTPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that this compound is aSiMe3-substituted alkyne , which suggests that it may interact with various biological targets depending on the specific context.

Mode of Action

1-Phenyl-2-(trimethylsilyl)acetylene: undergoes coupling with propargylic and allylic alcohols . This suggests that it can form bonds with these alcohols, potentially altering their structure and function.

Biochemical Pathways

It is known that this compound can undergo polymerization by various transition metal catalysts , indicating that it may be involved in the formation of polymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it should be stored under inert gas and should avoid light, air, and moisture as these conditions can lead to decomposition

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-(trimethylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the context of polymerization and coupling reactions. It interacts with various transition metal catalysts, facilitating the polymerization process. The compound undergoes coupling with propargylic and allylic alcohols, forming complex structures that are essential in organic synthesis . The nature of these interactions involves the formation of stable complexes with transition metals, which act as catalysts in the polymerization process.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with transition metal catalysts. These interactions facilitate the formation of stable complexes, which are crucial for the polymerization and coupling reactions. The compound’s SiMe3 group plays a vital role in stabilizing these complexes, enhancing their reactivity and efficiency in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is sensitive to light, air, and moisture, which can lead to its degradation over time. Proper storage under inert gas and in dark conditions is essential to maintain its stability. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is crucial for consistent experimental results .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions influence its localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s transport and distribution mechanisms are essential for its role in organic synthesis .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for optimizing its use in biochemical reactions and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(trimethylsilyl)acetylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenyl-2-(trimethylsilyl)acetylene has several applications in scientific research:

Properties

IUPAC Name

trimethyl(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIXCCMXZQWTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176086
Record name Silane, trimethyl(phenylethynyl)-
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Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-2-(trimethylsilyl)acetylene
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CAS No.

2170-06-1
Record name Silane, trimethyl(phenylethynyl)-
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Record name Silane, trimethyl(phenylethynyl)-
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Record name 1-Phenyl-2-(trimethylsilyl)acetylene
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Synthesis routes and methods I

Procedure details

A reactor with a capacity of 40 mL, equipped with a magnetic stirrer was filled, under argon atmosphere, with 0.0085 g (0.015 mmol) of [{Ir(μ-Cl)(CO)2}2], and then with 8 mL of anhydrous and deoxidized toluene and 0.7 g (5.4 mmol) of NEt(i-Pr)2. The whole mixture was stirred until the starting iridium(I) complex was dissolved, and then 0.306 g (3mmol) of phenylacetylene and 0.96 g (4.8 mmol) of ISiMe3 were added to the resulting mixture. The reaction was carried out at a temperature of 80° C. until complete conversion of phenylacetylene. After the reaction was completed, the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order to remove the catalyst from the reaction mixture and then the residue was transferred onto a chromatographic column packed with silica gel and product was isolated using hexane as eluent. The solvent was initially evaporated from the eluate, and the residual product was distilled by means of the “trap-to-trap” technique at a reduced pressure to obtain 0.47 g of phenylethynyltrirnethylsilane, with a yield of 90%.
[Compound]
Name
{Ir(μ-Cl)(CO)2}2
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0.7 g
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reactant
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0.306 g
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reactant
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0.96 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of iodobenzene (1 mmole) in DMF (5 mL) was treated with trimethylsilylacetylene (2 mmole), Pd(PPh3)2Cl2 (0.035 mmole), CuI (0.08 mmole) and triethylamine (4 mmole), and the resulting reaction mixture was stirred under nitrogen at room temperature for 5 h. Evaporation followed by chromatography gave 1-trimethylsilyl-2-phenylacetylene as a solid.
Quantity
1 mmol
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reactant
Reaction Step One
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2 mmol
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reactant
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4 mmol
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reactant
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Quantity
5 mL
Type
solvent
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Quantity
0.035 mmol
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.08 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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